molecular formula C7H6NO7P B14362753 3-Nitro-4-phosphonobenzoic acid CAS No. 92747-77-8

3-Nitro-4-phosphonobenzoic acid

Katalognummer: B14362753
CAS-Nummer: 92747-77-8
Molekulargewicht: 247.10 g/mol
InChI-Schlüssel: ODZIVPXSEQHKBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-4-phosphonobenzoic acid is an organic compound that features both nitro and phosphonic acid functional groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-phosphonobenzoic acid typically involves the nitration of 4-phosphonobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitro-4-phosphonobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Reduction: The major product formed is 3-amino-4-phosphonobenzoic acid.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Wissenschaftliche Forschungsanwendungen

3-Nitro-4-phosphonobenzoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Nitro-4-phosphonobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or other biochemical effects. The phosphonic acid group can also participate in binding interactions with metal ions or other molecular targets, influencing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

    3-Nitrobenzoic acid: Similar in structure but lacks the phosphonic acid group.

    4-Phosphonobenzoic acid: Similar in structure but lacks the nitro group.

    3,5-Dinitrobenzoic acid: Contains two nitro groups but lacks the phosphonic acid group.

Uniqueness: 3-Nitro-4-phosphonobenzoic acid is unique due to the presence of both nitro and phosphonic acid functional groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

92747-77-8

Molekularformel

C7H6NO7P

Molekulargewicht

247.10 g/mol

IUPAC-Name

3-nitro-4-phosphonobenzoic acid

InChI

InChI=1S/C7H6NO7P/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12/h1-3H,(H,9,10)(H2,13,14,15)

InChI-Schlüssel

ODZIVPXSEQHKBS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.